Cas no 33788-22-6 (4,8-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one)

4,8-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one structure
33788-22-6 structure
Product Name:4,8-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
CAS No:33788-22-6
MF:C10H10O4
MW:194.184003353119
CID:1460120
PubChem ID:169539
Update Time:2025-04-20

4,8-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one Chemical and Physical Properties

Names and Identifiers

    • 4,8-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
    • Isocoumarin, 3,4-dihydro-4,8-dihydroxy-3-methyl-, (-)-
    • 33788-22-6
    • 4-hydroxymellein
    • 4,8-dihydroxy-3-methyl-isochroman-1-one
    • 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin
    • CHEBI:141335
    • (-)-trans-3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one
    • SCHEMBL7606551
    • 4,8-dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
    • 4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one
    • Isocoumarin, 3,4-dihydro-4,8-dihydroxy-3-methyl-
    • 1H-2-Benzopyran-1-one, 3,4-dihydro-4,8-dihydroxy-3-methyl-
    • CHEMBL3985330
    • DTXSID80955367
    • BS-1290
    • trans-4-Hydroxymellein
    • 3S_4S-(+)-4-hydroxymellein
    • cis-4-Hydroxymellein
    • ConMedNP.672
    • 60132-20-9
    • 4,8-dihydroxy-3-methylisochroman-1-one
    • cis-3S,4S-4-Hydroxymellein
    • 4,8-dihydroxy-3-methylbenzopyran-1-one
    • 70287-70-6
    • 3S,4R-(+)-4-hydroxymellein
    • 3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one; (3R,4S)-form
    • 3S_4R-(+)-4-hydroxymellein
    • 32885-83-9
    • (-)-(3R4R)-4-hydroxymellein
    • Inchi: 1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3
    • InChI Key: STSOHAOGZMLWFR-UHFFFAOYSA-N
    • SMILES: O1C(C2C(=CC=CC=2C(C1C)O)O)=O

Computed Properties

  • Exact Mass: 194.0579
  • Monoisotopic Mass: 194.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.76
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